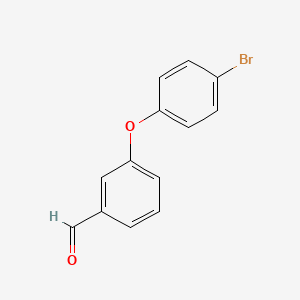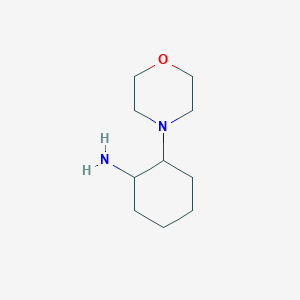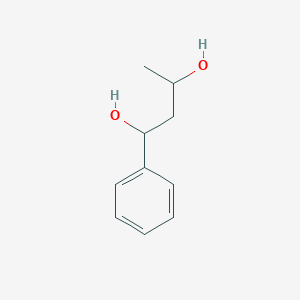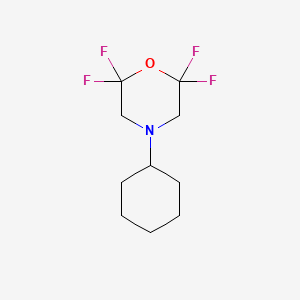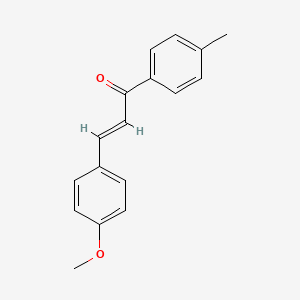
Methyl 2-oxo-3-phenylbutanoate
Übersicht
Beschreibung
“Methyl 2-oxo-3-phenylbutanoate” is a chemical compound with the molecular formula C11H12O3 . It is also known as “Methyl 3-oxo-4-phenylbutanoate” and "Methyl 4-phenyl-3-oxobutanoate" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group (a benzene ring), a butanoate group (a four-carbon chain), and a methyl group (a single carbon atom). The 2-oxo- designation indicates the presence of a carbonyl group (C=O) on the second carbon of the butanoate chain .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular weight is 192.21 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available sources .Wissenschaftliche Forschungsanwendungen
Inhibitors in M. tuberculosis Menaquinone Biosynthesis
Methyl 2-oxo-3-phenylbutanoate derivatives have been studied for their role as inhibitors in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. These compounds interact with CoA in situ to form nanomolar inhibitors of MenB, a key enzyme in the pathway. This finding has implications for the development of novel MenB inhibitors, which are crucial in combating tuberculosis (Li et al., 2011).
Homogeneous Hydrogenation Studies
In the field of chemistry, this compound has been used to study the effects of optically active amide ligands in the homogeneous hydrogenation process at a rhodium complex. This research provides insights into how chiral compounds influence chemical reactions, which is essential for the development of new pharmaceuticals and materials (Abley & Mcquillin, 1971).
Bioreduction and Enzyme Studies
Studies have also focused on the bioreduction of this compound using various microorganisms. These studies are significant for understanding the enzymatic processes involved in the conversion of ketoesters to hydroxy compounds, which has applications in the production of pharmaceuticals and fine chemicals. For instance, Saccharomyces cerevisiae has been used for asymmetric bioreduction, showing high chemical yield and stereoselectivity (Milagre et al., 2006).
Molecular Docking and Computational Studies
There have been quantum computational and spectroscopic studies on derivatives of this compound to understand their properties better. These studies often involve molecular docking methods to explore potential drug interactions, highlighting the compound's relevance in pharmaceutical research (Raajaraman et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-oxo-3-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(10(12)11(13)14-2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBNCNKOFGYUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




